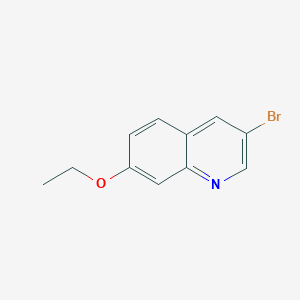

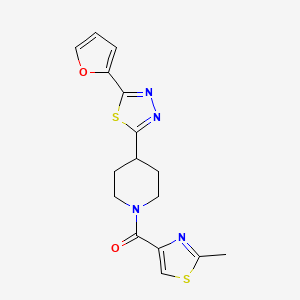

![molecular formula C26H25N3O B2521245 6-{2-[5-甲基-2-(丙-2-基)苯氧基]乙基}-6H-吲哚并[2,3-b]喹喔啉 CAS No. 638141-74-9](/img/structure/B2521245.png)

6-{2-[5-甲基-2-(丙-2-基)苯氧基]乙基}-6H-吲哚并[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline is a derivative of the 6H-indolo[2,3-b]quinoxaline family, a group of planar fused heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties . These compounds are characterized by their ability to intercalate with DNA, which is a key mechanism for their biological activity . The specific substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus can significantly influence the thermal stability of the compound-DNA complex and, consequently, the pharmacological activity .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives typically involves cyclocondensation reactions, as seen in the preparation of N-glycosides of 6H-indolo[2,3-b]quinoxalines . Another method includes a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides, followed by oxidation, which provides an efficient route for preparing a series of derivatives . The synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines and related compounds also demonstrates the versatility of the synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxaline derivatives is crucial for their interaction with biological targets. The planar structure allows for DNA intercalation, and the specific orientation of side chains towards the GC-rich minor groove of DNA is important for the activity . The structure-activity relationship is further highlighted by the fact that the thermal stability of the compound-DNA complex is influenced by the nature of the substituents .

Chemical Reactions Analysis

6H-indolo[2,3-b]quinoxaline derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the alkylation of these compounds can lead to the formation of quaternary salts, which can be further processed into different functional groups . The reactivity of these compounds towards different reagents and conditions can lead to a diverse array of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives are influenced by their molecular structure. These compounds exhibit a range of absorption and emission spectra, which are affected by the nature of the substituents . Their electrochemical behavior, thermal stability, and glass transition temperatures are also important parameters that can impact their pharmacological applications . The presence of the 6H-indolo[2,3-b]quinoxaline core contributes to the enhanced thermal stability and higher glass transition temperatures, which are beneficial for the development of stable pharmaceutical formulations .

科学研究应用

喹喔啉衍生物在药物开发中的应用

喹喔啉衍生物因其药理学潜力而被广泛研究。它们已被研究用于抗菌活性以及慢性代谢疾病的治疗。修饰喹喔啉结构可以产生具有广泛生物医学应用的化合物,表明它们在药物化学中的重要性 (Pereira 等人,2015 年)。类似地,含喹喔啉的生物活性磺酰胺的合成和生物活性已被调查,显示出广泛的生物医学活性,包括抗菌、抗真菌、神经药理和抗癌作用,表明喹喔啉连接的磺酰胺杂合体作为先导化合物在治疗剂开发中的潜力 (Irfan 等人,2021 年)。

材料科学和光电材料

喹喔啉衍生物已被确认为光电材料开发的关键。它们并入 π 扩展共轭体系对于创建在有机发光二极管 (OLED)、图像传感器和光伏器件中具有应用的新型材料非常有价值。这项研究突出了喹喔啉和嘧啶片段在设计用于高级光电应用的材料中的潜力 (Lipunova 等人,2018 年)。

未来方向

The future directions for research on “6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline” and related compounds could involve further exploration of their biological activity, including their potential as anticancer agents . Additionally, the development of more efficient synthesis methods could be a valuable area of study.

属性

IUPAC Name |

6-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c1-17(2)19-13-12-18(3)16-24(19)30-15-14-29-23-11-7-4-8-20(23)25-26(29)28-22-10-6-5-9-21(22)27-25/h4-13,16-17H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLWJEVSFQHXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

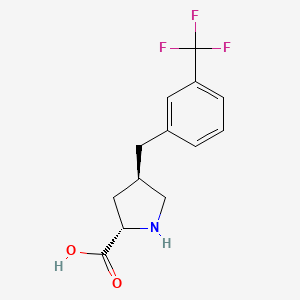

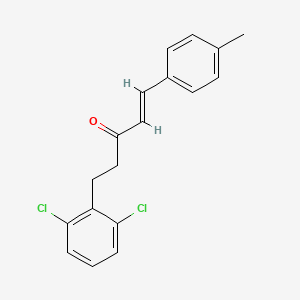

![2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2521165.png)

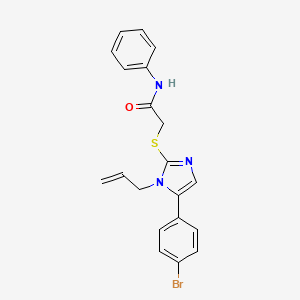

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)

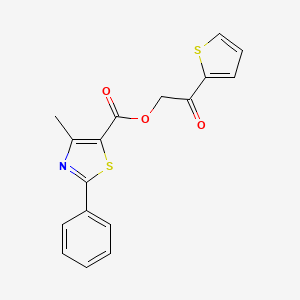

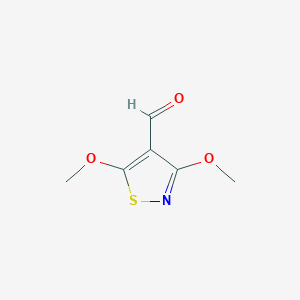

![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)

![2-(2-Methoxyphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2521173.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2521176.png)

![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)

![N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2521185.png)